

# Application Notes & Protocols: Spectrophotometric Determination of Nifedipine Hydrochloride in Dosage Forms

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## Compound of Interest

Compound Name: *Nifedipine-hydrochloride*

Cat. No.: *B1604785*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nifedipine, a calcium channel blocker, is widely used in the treatment of hypertension and angina pectoris.<sup>[1]</sup> Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. This document provides detailed application notes and protocols for various validated spectrophotometric methods for the determination of nifedipine hydrochloride. Spectrophotometry offers a simple, cost-effective, and readily available technique for routine analysis. The methods described herein are based on different chemical reactions, including direct UV absorbance, oxidation-reduction, diazotization-coupling, and other colorimetric reactions.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for different spectrophotometric methods for nifedipine determination, allowing for easy comparison.

Table 1: UV Spectrophotometric Methods

Method	Solvent/Medium	$\lambda_{\text{max}}$ (nm)	Linearity Range	Correlation Coefficient ( $r^2$ )	Reference
Direct UV	Ethanol	235.5	2-10	0.997 - 0.999	<a href="#">[2]</a>
Direct UV	Chloroform	235	2-10	0.997 - 0.999	<a href="#">[2]</a>
Direct UV	Phosphate Buffer (pH 7.4)	213	5-25	0.996	<a href="#">[3]</a>
Direct UV	Methanol	233	5-50	-	<a href="#">[4]</a>
Direct UV	0.1 N HCl	233	5-25	-	<a href="#">[4]</a>

Table 2: Visible Spectrophotometric Methods

Method	Reagents	$\lambda_{\text{max}}$ (nm)	Linearity Range ( $\mu\text{g/mL}$ )	Molar Absorptiv ity (L $\text{mol}^{-1}$ $\text{cm}^{-1}$ )	Sandell's Sensitivit y ( $\mu\text{g}$ $\text{cm}^{-2}$ )	Referenc e
Oxidation with Fe(III)	Ferric ammonium sulfate, 1,10- phenanthro line	505	0.5 - 14.0	$2.805 \times 10^4$	0.012	[1][5]
Reduction & Azo- coupling	Zn/HCl, NaNO <sub>2</sub> , Dopamine	320	5-30	-	4.673 ng/cm <sup>2</sup>	
Reduction & Coupling	Zn/NH <sub>4</sub> Cl, 4- (methylami no)phenol, K <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub>	525	5-175	$1.9 \times 10^3$	-	[6]
Reaction with KOH in DMSO	Potassium hydroxide, DMSO	430	5.0 - 50.0	-	-	
Oxidation with Molybdate	Ammonium molybdate	830	2.5 - 45.0	-	-	[7]
Cloud- Point Extraction	4- aminoantip yrine, Sodium periodate, Triton X- 114	554	0.8-45	-	-	[8]

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Reduction & Coupling	Zn/HCl, p-dimethylaminobenzaldehyde	434	2.0-12.0	-	-	[9]
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## Experimental Protocols

Herein are detailed methodologies for the key spectrophotometric experiments.

### Method 1: Direct UV Spectrophotometry

This method is the simplest, relying on the inherent UV absorbance of the nifedipine molecule.

#### 1.1. Reagents and Materials:

- Nifedipine Hydrochloride reference standard
- Ethanol (or Chloroform, Phosphate buffer pH 7.4, Methanol, 0.1 N HCl)
- Volumetric flasks
- UV-Vis Spectrophotometer

#### 1.2. Preparation of Standard Stock Solution:

- Accurately weigh 10 mg of Nifedipine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the chosen solvent (e.g., ethanol) to obtain a concentration of 100  $\mu$ g/mL.

#### 1.3. Preparation of Working Standard Solutions and Calibration Curve:

- From the stock solution, prepare a series of dilutions in the concentration range of 2-10  $\mu$ g/mL (or the appropriate range for the chosen solvent) in 10 mL volumetric flasks.
- Measure the absorbance of each solution at the corresponding  $\lambda_{max}$  (e.g., 235.5 nm for ethanol) against the solvent as a blank.

- Plot a calibration curve of absorbance versus concentration.

#### 1.4. Sample Preparation (from Tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of nifedipine and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark.
- Filter the solution through a suitable filter paper.
- Dilute the filtrate with the solvent to obtain a concentration within the linearity range and measure the absorbance.

## Method 2: Visible Spectrophotometry via Oxidation with Fe(III)

This method is based on the oxidation of nifedipine by Fe(III), and the subsequent reaction of the reduced Fe(II) with 1,10-phenanthroline to form a colored complex.[\[1\]](#)

#### 2.1. Reagents and Materials:

- Nifedipine Hydrochloride reference standard
- Methanol
- Dichloromethane
- Ammonium ferric sulfate (0.01 M)
- 1,10-phenanthroline (0.01 M)
- Buffer solution (pH 1.42)
- Water bath

- Visible Spectrophotometer

## 2.2. Preparation of Reagents:

- Ammonium ferric sulfate (0.01 M): Prepare in 0.001 M sulfuric acid.
- 1,10-phenanthroline (0.01 M): Prepare in ethanol.
- Buffer solution (pH 1.42): Prepare by mixing appropriate volumes of 1.0 M sodium acetate and 1 M HCl solution.[1]

## 2.3. Preparation of Standard Stock Solution (0.01%):

- Prepare a 0.01% w/v solution of Nifedipine Hydrochloride reference standard in methanol. Protect this solution from light.[1]

## 2.4. Procedure for Calibration Curve:

- Into a series of boiling test tubes, pipette different volumes (0.05 - 1.4 mL) of the 0.01% nifedipine solution.[1]
- To each tube, add 1.0 mL of 0.01 M ammonium ferric sulfate and 5.0 mL of pH 1.42 buffer solution.[1]
- Mix well and heat in a water bath at  $100 \pm 1^\circ\text{C}$  for 5 minutes.[1]
- Cool the tubes to room temperature and add 2.0 mL of 0.01 M 1,10-phenanthroline.[1]
- Transfer the contents to 10 mL standard volumetric flasks and dilute to volume with doubly distilled water.[1]
- Measure the absorbance at 505 nm against a reagent blank.
- Plot the calibration curve of absorbance versus concentration.

## 2.5. Sample Preparation (from Tablets):

- Weigh and finely powder five tablets.

- Accurately weigh a portion of the powder equivalent to 20 mg of nifedipine and extract with three 15 mL portions of dichloromethane.[1]
- Filter the extract and evaporate the filtrate to dryness under vacuum.[1]
- Dissolve the residue in methanol and transfer to a 100 mL volumetric flask, then dilute to volume with methanol.[1]
- Further dilute an aliquot of this solution as needed and proceed as described in the calibration curve procedure.

## Method 3: Visible Spectrophotometry via Reduction and Azo-Coupling

This method involves the reduction of the nitro group of nifedipine to a primary aromatic amine, followed by diazotization and coupling with a chromogenic agent.[10]

### 3.1. Reagents and Materials:

- Nifedipine Hydrochloride reference standard
- Ethanol
- Zinc powder
- Hydrochloric acid (2N)
- Sodium nitrite (0.1%)
- Dopamine reagent (0.1% M)
- Sodium hydroxide (2 M)
- Visible Spectrophotometer

### 3.2. Reduction of Nifedipine:

- Dissolve 100 mg of pure nifedipine or an equivalent amount of tablet powder in 20 mL of ethanol.[10]
- To this solution, add 10 mL of concentrated HCl and 0.5 g of zinc dust.
- Heat the mixture on a water bath for 20 minutes.
- Cool and filter the solution into a 100 mL volumetric flask. Wash the residue with ethanol and add the washings to the flask.
- Dilute to volume with ethanol to obtain a reduced nifedipine solution of 1000  $\mu$ g/mL.

### 3.3. Preparation of Working Standard Solution:

- Dilute 10 mL of the reduced nifedipine stock solution to 100 mL with ethanol to get a concentration of 100  $\mu$ g/mL. Further dilutions can be made to prepare working standards.[10]

### 3.4. Procedure for Calibration Curve:

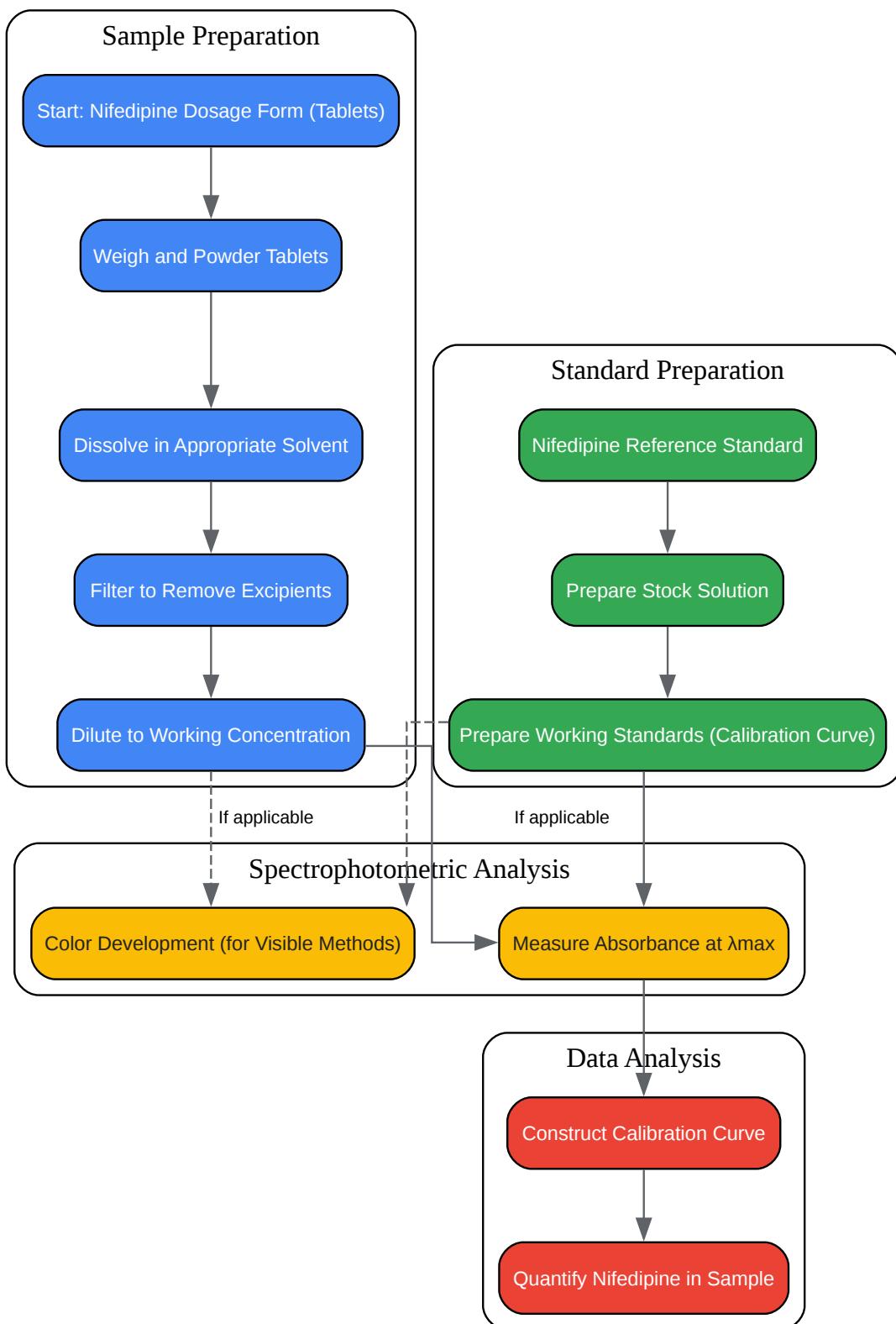
- Transfer aliquots of the nifedipine working standard solution (5-30  $\mu$ g/mL) into 25 mL volumetric flasks.[10]
- To each flask, add 1.0 mL of 2N HCl and 0.75 mL of 0.1% sodium nitrite solution. Shake well and allow to stand for 5 minutes for diazotization.[10]
- Add 1.5 mL of 0.1% M dopamine reagent and mix.[10]
- After 5 minutes, add 2.0 mL of 2 M sodium hydroxide and dilute to volume with distilled water.[10]
- Measure the absorbance of the resulting red azo dye at 320 nm against a reagent blank.[10]
- Construct a calibration curve by plotting absorbance versus concentration.

### 3.5. Sample Preparation (from Tablets):

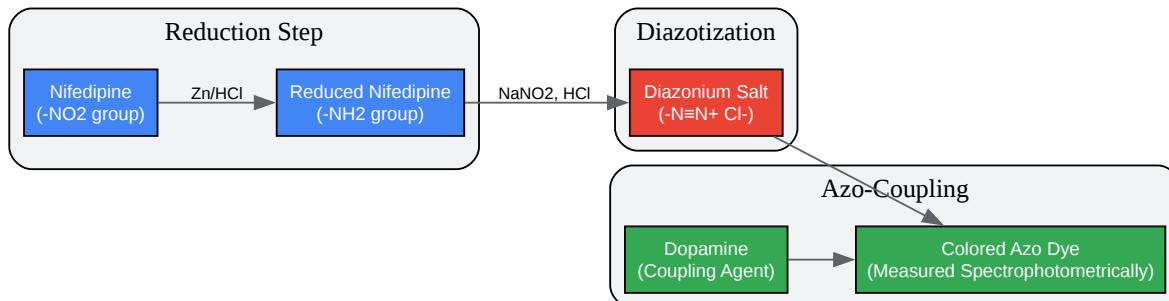
- Prepare a solution from the tablet powder equivalent to 100 mg of nifedipine and follow the reduction procedure as described above.

- Dilute the reduced sample solution to fall within the calibration range and proceed with the color development as outlined in the calibration procedure.

## Experimental Workflow and Signaling Pathway Diagrams

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Caption: Experimental workflow for spectrophotometric determination of nifedipine.

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Caption: Reaction pathway for the azo-coupling method.

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